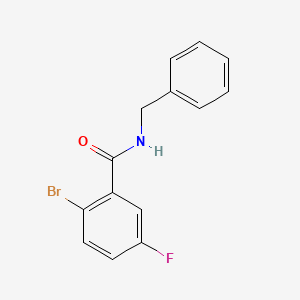

N-benzyl-2-bromo-5-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

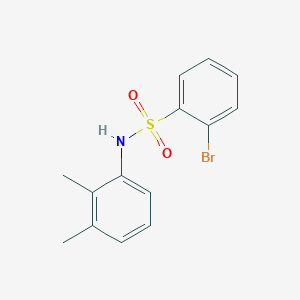

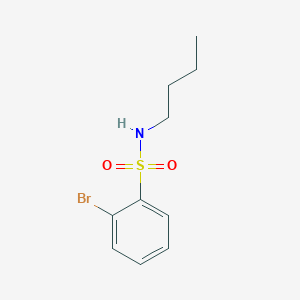

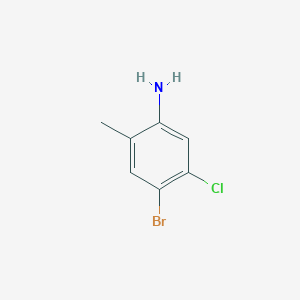

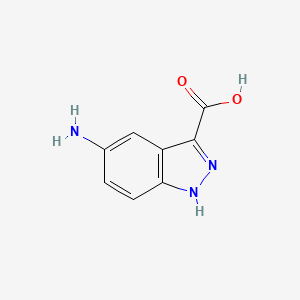

N-benzyl-2-bromo-5-fluorobenzamide is a compound that can be inferred to have a benzamide core structure with a benzyl group attached to the nitrogen atom, a bromine atom on the second position, and a fluorine atom on the fifth position of the benzene ring. While the provided papers do not directly discuss N-benzyl-2-bromo-5-fluorobenzamide, they do provide insights into the behavior of similar benzamide compounds under various conditions, which can be extrapolated to hypothesize about the properties and reactivity of N-benzyl-2-bromo-5-fluorobenzamide.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multistep reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which includes radical generation and benzylic radical addition . Similarly, electrochemical and photochemical methods have been used to synthesize complex benzamide derivatives, indicating that N-benzyl-2-bromo-5-fluorobenzamide could potentially be synthesized through analogous methods .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is influenced by the substituents on the benzene ring. For instance, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides show varying dihedral angles between the benzene rings depending on the halogen substituent . This suggests that the bromine and fluorine substituents in N-benzyl-2-bromo-5-fluorobenzamide would influence its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

Benzamide compounds participate in various chemical reactions. For example, the presence of fluorine substituents on the aryl group of benzamides affects the regioselectivity of palladium-catalyzed direct arylations . This indicates that the fluorine atom in N-benzyl-2-bromo-5-fluorobenzamide could direct the C–H bond arylation to occur at specific positions on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their structural features. The presence of halogen atoms, such as bromine and fluorine, can significantly affect the compound's polarity, boiling point, and solubility. The fluorine atom, in particular, can enhance the compound's stability and reactivity due to its electronegativity . Additionally, the benzyl group may contribute to the lipophilicity of the molecule, which could affect its solubility in organic solvents.

Applications De Recherche Scientifique

Crystal Structure Analysis

Studies have shown the crystal structures of related N-benzyl benzamides, which can provide insights into their molecular conformation and intermolecular interactions. For instance, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides have been reported, illustrating the angles and conformations between benzene rings in these compounds (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Synthesis and Antimicrobial Applications

Another study involves the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds, synthesized through microwave methods, displayed significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Chemical Reactivity and Bonding

The chemical reactivity and bonding patterns of N-benzyl benzamides are key in understanding their potential applications. For instance, a study on iron-catalyzed, fluoroamide-directed C-H fluorination explores the chemoselective fluorine transfer to provide corresponding fluorides (Groendyke, AbuSalim, & Cook, 2016).

Potential in Radiopharmaceuticals

N-benzyl benzamides have potential applications in radiopharmaceuticals. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors (Shiue et al., 1997).

Cancer Research and Imaging

In cancer research, certain N-benzyl benzamide derivatives show promise. For instance, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide demonstrated potential as an agent for detecting breast cancer in vivo studies (Shiue et al., 2000).

Propriétés

IUPAC Name |

N-benzyl-2-bromo-5-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCODIJJLWFIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429339 |

Source

|

| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-bromo-5-fluorobenzamide | |

CAS RN |

951884-18-7 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)